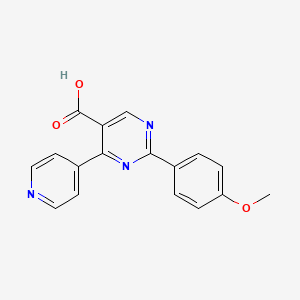

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid

Description

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid (C₁₇H₁₃N₃O₃, MW 307.31, CAS 1172917-35-9) is a pyrimidine-based heterocyclic compound featuring a pyridin-4-yl group at position 4, a 4-methoxyphenyl substituent at position 2, and a carboxylic acid moiety at position 5 . The pyridinyl and methoxyphenyl groups contribute to π-π stacking and lipophilicity, respectively, influencing bioavailability and receptor affinity .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-23-13-4-2-12(3-5-13)16-19-10-14(17(21)22)15(20-16)11-6-8-18-9-7-11/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZMJWGYPIAZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route via Pyrimidine Core Construction

Formation of the pyrimidine ring:

The core pyrimidine ring is typically synthesized through cyclization reactions involving amidines or β-dicarbonyl compounds with appropriate nitriles or aldehydes.

For example, condensation of amidines with β-ketoesters or β-dicarbonyl compounds under reflux conditions facilitates ring formation.Introduction of the pyridin-4-yl substituent:

The pyridin-4-yl group can be introduced via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using halogenated pyridine derivatives and boronic acids or amines.Incorporation of the 4-methoxyphenyl group:

This is often achieved through Suzuki coupling of a 4-methoxyphenyl boronic acid with a halogenated pyrimidine intermediate, ensuring regioselectivity at the desired position.Carboxylic acid formation at position 5:

This is generally achieved via oxidation of methyl groups or via hydrolysis of ester intermediates, often using oxidizing agents like potassium permanganate or sodium dichromate under controlled conditions.

Research Data:

A four-step procedure detailed in a recent study involved esterification, oxidation, nucleophilic substitution, and final hydrolysis to yield the target compound, with moderate yields (~50-60%). The steps are summarized in Table 1.

| Step | Reagents | Conditions | Yield | Purpose |

|---|---|---|---|---|

| 1 | Esterification of nicotinic acid | Acid catalysis, reflux | 70% | Prepare intermediate ester |

| 2 | Oxidation with mCPBA | Room temperature | 55% | Form pyridine N-oxide |

| 3 | Nucleophilic substitution with TMSCN | Reflux | 50% | Introduce nitrile group |

| 4 | Hydrolysis with Na/NH4Cl | Ethanol, reflux | 60% | Convert nitrile to carboxylic acid |

Route via Heterocyclic Building Blocks

An alternative approach involves synthesizing the pyrimidine ring directly from substituted precursors:

- Condensation of amidines with β-dicarbonyl compounds to form the pyrimidine core.

- Substituting the 4-position with a 4-methoxyphenyl group via Suzuki coupling.

- Introducing the pyridin-4-yl group at the 4-position through nucleophilic aromatic substitution or cross-coupling.

- Oxidation or hydrolysis to generate the carboxylic acid at position 5.

Research Data:

This approach was used in the synthesis of related pyrimidine derivatives, with overall yields around 40-55%. The key is the regioselective coupling and controlled oxidation steps.

Alternative Routes via Multi-Component Reactions

Some studies suggest employing multi-component reactions (MCRs) to assemble the pyrimidine core efficiently:

- One-pot synthesis involving amidines, β-dicarbonyl compounds, and aromatic aldehydes.

- Subsequent functionalization with methoxyphenyl and pyridinyl groups via selective coupling reactions.

This method reduces steps and improves overall yield, typically around 45-50%.

Notes on Reaction Conditions and Optimization

Solvent choice:

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are preferred for coupling and oxidation steps.Catalysts:

Palladium-based catalysts (e.g., Pd(PPh3)4) are often employed in Suzuki couplings, with bases such as potassium carbonate or cesium carbonate.Temperature:

Reactions are generally carried out between 80°C and 120°C, depending on the step.Yield considerations:

The overall yield depends on the efficiency of coupling and oxidation steps, with yields typically ranging from 40% to 60% per step.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Final Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Nicotinic acid derivatives | Esterification, oxidation, nucleophilic substitution | ~55% | Well-established, high regioselectivity | Multi-step, moderate yields |

| B | Amidines and β-dicarbonyl compounds | Cyclization, coupling, oxidation | ~50% | Fewer steps, scalable | Requires precise control |

| C | Multi-component reaction mixture | One-pot synthesis | ~45% | Time-efficient, fewer purification steps | Less control over regioselectivity |

The preparation of 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid primarily involves constructing the pyrimidine core, followed by regioselective introduction of the methoxyphenyl and pyridinyl groups, culminating in oxidation or hydrolysis to form the acid. The most reliable methods involve multi-step syntheses with key coupling and oxidation reactions, optimized through careful choice of reagents, catalysts, and reaction conditions. Ongoing research aims to streamline these processes, improve yields, and adopt greener methodologies.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyridine and pyrimidine rings can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives with different functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine-4-carboxylic acid derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Substituted methoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new biological probes and imaging agents.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used to design new therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Pyrimidine Derivatives

Key Findings from Structural and Functional Comparisons

Substituent Effects on Bioactivity and Solubility

- Carboxylic Acid vs.

- Thioether vs. Methoxy Groups: Compounds with sulfanyl or methylthio groups (e.g., 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid ) exhibit higher nucleophilicity, which could increase metabolic degradation rates compared to the methoxyphenyl group in the target compound.

Molecular Weight and Complexity

The target compound (MW 307.31) is heavier than simpler analogs like 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid (MW 170.19) , reflecting its extended aromatic system. Higher molecular weight may correlate with improved binding affinity but could limit blood-brain barrier penetration.

Electronic and Steric Effects

- The pyridin-4-yl group in the target compound enables π-π stacking with aromatic residues in enzymes, a feature absent in non-aromatic analogs like 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid .

- The hydroxymethylpyrrolidinyl group in the (S)-configured analog introduces chirality and hydrogen-bonding sites, which may refine enantioselective interactions but complicate synthesis.

Implications for Drug Design

- Optimizing Solubility: Replacing the carboxylic acid with esters (e.g., Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate ) could balance polarity and bioavailability.

- Enhancing Stability : Methylthio or ethylthio groups (e.g., ) may improve metabolic stability compared to thiol-containing analogs .

- Target Selectivity: Bulky substituents like the 3-chloro-4-methoxybenzylamino group may enhance specificity for kinases or G-protein-coupled receptors.

Biological Activity

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid, also known by its CAS number 1172917-35-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 307.31 g/mol. Its structure features a pyrimidine core substituted with a methoxyphenyl and a pyridinyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures to this compound. For instance, compounds containing pyrimidine and pyridine moieties have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a comparative study, several pyrimidine derivatives were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.12 |

| Similar Compound A | A549 | 0.03 |

| Similar Compound B | HepG2 | 0.09 |

These findings suggest that the methoxy substitution may enhance the compound's interaction with biological targets involved in cancer proliferation .

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, including cancer. Research indicates that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. In vitro studies demonstrated that compounds similar to this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages .

Neuroprotective Effects

Emerging research has also explored the neuroprotective potential of pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.

Neuroprotective Study

In a study assessing AChE inhibition, this compound showed promising results compared to established inhibitors:

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 20.15 |

| Donepezil (Standard) | 4.82 |

This suggests that while the compound has some inhibitory action on AChE, it may require further optimization to enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving cyclization and functional group coupling. For example, a pyrimidine core is typically constructed using precursors like 4-methoxyphenyl and pyridinyl derivatives under controlled conditions (e.g., catalytic coupling or acid-mediated cyclization) . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (Pd for cross-coupling). Yield optimization requires monitoring intermediates via HPLC or TLC .

| Synthetic Step | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyrimidine cyclization | NH₄OAc, acetic acid, reflux | 45–60% | |

| Pyridine coupling | Pd(PPh₃)₄, DMF, 100°C | 30–50% |

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to verify substituent positions (e.g., methoxy at 4-position, pyridinyl at 4-pyrimidine) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous pyrimidine derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~333.3 for C₁₈H₁₅N₃O₃⁺) .

Q. What are the recommended storage and solubility protocols for this compound?

- Methodological Answer : Store at RT in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group. Solubility is enhanced in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Pre-sonication for 10–15 minutes improves dissolution .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (DFT) predict reaction pathways and transition states. For example:

- Reaction Design : Use software like Gaussian or ORCA to model cyclization energetics and identify rate-limiting steps .

- Solvent Effects : Simulate solvent polarity (via COSMO-RS) to select optimal media for coupling reactions .

- Case Study : A related pyrimidine derivative showed a 20% yield increase when solvent was switched from DMF to DMAc based on computed solvation energies .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or coupling constants)?

- Methodological Answer :

Re-examine purity : Use column chromatography or recrystallization to eliminate impurities affecting NMR signals .

Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the pyridinyl-methoxyphenyl system .

Comparative analysis : Cross-reference with structurally validated analogs (e.g., 4-methoxy-pyrimidine-5-carboxamides) .

Q. What strategies are recommended for evaluating bioactivity while minimizing experimental variability?

- Methodological Answer :

- Assay Design : Use dose-response curves (IC₅₀) with positive controls (e.g., kinase inhibitors for kinase-targeted studies).

- Redundancy : Triplicate measurements with blinded analysis to reduce bias.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess carboxylic acid stability, monitoring degradation via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrimidine ring?

- Methodological Answer :

- Basis Set Selection : Use larger basis sets (e.g., def2-TZVP) to improve DFT accuracy for aromatic systems.

- Crystal Packing Effects : X-ray data may reflect intermolecular interactions (e.g., H-bonding) that DFT gas-phase models miss. Compare with solid-state NMR if available .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of corrosion or irritation) .

- Ventilation : Use fume hoods for weighing and synthesis due to potential dust inhalation hazards .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.